4-Acetyl-4-pentylheptanedinitrile

Description

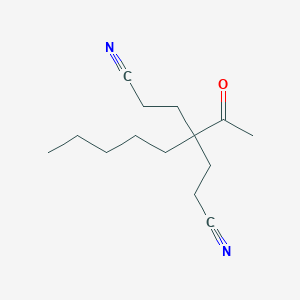

4-Acetyl-4-pentylheptanedinitrile is a nitrile-containing organic compound characterized by a branched heptane backbone substituted with an acetyl group, a pentyl chain, and two nitrile groups. Its structure confers unique physicochemical properties, including polarity and reactivity, which make it relevant in synthetic chemistry and materials science. The evidence primarily discusses structurally unrelated compounds, such as 2,2,6,6-tetramethylpiperidin-4-yl derivatives (e.g., esters with varying alkyl chains) and 4-(dimethylamino)benzohydrazide .

Properties

CAS No. |

34886-35-6 |

|---|---|

Molecular Formula |

C14H22N2O |

Molecular Weight |

234.34 g/mol |

IUPAC Name |

4-acetyl-4-pentylheptanedinitrile |

InChI |

InChI=1S/C14H22N2O/c1-3-4-5-8-14(13(2)17,9-6-11-15)10-7-12-16/h3-10H2,1-2H3 |

InChI Key |

NTWHSPMXIKIZMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(CCC#N)(CCC#N)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct evidence for 4-Acetyl-4-pentylheptanedinitrile, comparisons must rely on structural analogs and functional group analysis.

Functional Group Comparison

- Nitrile-containing compounds : Unlike the acetyl and pentyl substituents in this compound, the nitrile groups suggest similarities to aliphatic dinitriles (e.g., adiponitrile). However, branching and substituent positions significantly alter reactivity and stability.

- 2,2,6,6-Tetramethylpiperidin-4-yl derivatives : These compounds share a cyclic amine backbone but lack nitrile groups. Their ester derivatives (e.g., acetate, propionate) exhibit varied solubility and thermal stability depending on alkyl chain length, a feature that could parallel the behavior of this compound’s pentyl substituent .

Physicochemical Properties

A hypothetical comparison table based on structural analogs:

Limitations and Recommendations

To ensure accuracy, consult additional sources such as:

- Synthetic protocols for branched dinitriles.

- Spectroscopic data (e.g., NMR, IR) for structural confirmation.

- Thermal analysis (TGA/DSC) to compare stability with linear analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.